molecular formula C24H23N3O3 B277979 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

货号 B277979
分子量: 401.5 g/mol
InChI 键: WUCXRZHXHYLITP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies and has the potential to become an effective cancer therapy.

作用机制

4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been well-tolerated and has shown minimal toxicity. However, further studies are needed to fully evaluate the safety and toxicity of 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in humans.

实验室实验的优点和局限性

One of the major advantages of 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has shown good efficacy in preclinical models of cancer, indicating that it has the potential to become an effective cancer therapy. However, one limitation of 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is that it has not yet been evaluated in clinical trials, and its safety and efficacy in humans are not yet fully understood.

未来方向

There are several potential future directions for research on 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One area of interest is the development of combination therapies that include 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, as this compound has shown synergistic effects with other cancer therapies. Additionally, further studies are needed to evaluate the safety and efficacy of 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in humans, and to identify biomarkers that can predict response to treatment. Finally, there is a need for the development of more potent and selective BTK inhibitors, which may offer improved efficacy and reduced toxicity compared to 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide.

合成方法

The synthesis of 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves several steps, including the reaction of 5-bromo-2-methoxyphenylboronic acid with 2-chloro-5-nitropyridine to yield 2-methoxy-5-(2-nitrophenyl)pyridine. This intermediate is then reacted with 1,3-oxazol-5-amine to form 2-methoxy-5-(2-(1,3-oxazol-5-yl)phenyl)pyridine. The final step involves the reaction of this intermediate with 4-tert-butyl-N-(4-chlorophenyl)benzamide to yield 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide.

科学研究应用

4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other cancer therapies.

属性

产品名称

4-tert-butyl-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

分子式

C24H23N3O3

分子量

401.5 g/mol

IUPAC 名称

4-tert-butyl-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C24H23N3O3/c1-24(2,3)17-10-7-15(8-11-17)22(28)26-18-14-16(9-12-19(18)29-4)23-27-21-20(30-23)6-5-13-25-21/h5-14H,1-4H3,(H,26,28)

InChI 键

WUCXRZHXHYLITP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

规范 SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。